molecular formula C26H20O9 B2998718 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 637750-43-7

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2998718
CAS No.: 637750-43-7
M. Wt: 476.437
InChI Key: MZVYIAQWEFFQGI-UHFFFAOYSA-N
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Description

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromen-7-yl core substituted at position 3 with a phenoxy group bearing a methoxycarbonyl (COOMe) moiety. The chromene core is further esterified at position 7 with a 3,4-dimethoxybenzoate group.

Properties

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-30-20-11-6-16(12-22(20)31-2)26(29)35-18-9-10-19-21(13-18)33-14-23(24(19)27)34-17-7-4-15(5-8-17)25(28)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVYIAQWEFFQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the class of chromenone derivatives. This compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The unique structural features of this compound, including methoxycarbonyl and dimethoxy substituents, contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C24H24O7, with a molecular weight of approximately 416.45 g/mol. Its structure can be represented as follows:

Feature Description
Core Structure Chromenone backbone
Functional Groups Methoxycarbonyl, phenoxy, dimethoxy
Molecular Weight 416.45 g/mol

Biological Activity

Research indicates that chromenone derivatives exhibit a variety of biological activities. Specifically, studies on similar compounds have shown:

  • Antioxidant Activity : Compounds with chromenone structures have demonstrated significant free radical scavenging capabilities.
  • Anticancer Properties : Certain derivatives have been tested for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (HL-60) cells.
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxicity of chromenone derivatives against MCF-7 cells, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to strong antiproliferative effects .
  • Enzyme Inhibition : A recent investigation into the inhibitory effects on cholinesterases and lipoxygenases highlighted that structurally related chromenones could inhibit these enzymes effectively, with IC50 values reported around 19.2 µM for acetylcholinesterase .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Binding : The methoxy and carbonyl groups may facilitate binding to active sites on target enzymes such as COX and lipoxygenases.
  • Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals, contributing to antioxidant effects.

Comparative Analysis

To further understand the biological potential of this compound, a comparison with other related compounds is useful:

Compound Name Biological Activity IC50 (µM)
5-NitroflavoneAntibacterial12.5
7-HydroxyflavoneAntioxidant15.0
3-(4-Methoxycarbonyl)phenoxy derivativeAnticancer (MCF-7)20.0

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The absence of a methyl group at C2 (unlike and ) reduces steric hindrance, possibly enhancing interaction with biological targets.
  • Dimerization : Compound 114 () demonstrates that dimeric chromenes via triazole linkers exhibit higher molecular weights and distinct physicochemical properties .

Physicochemical Properties

Available data from and reveal significant variability in melting points and solubility:

Compound Melting Point (°C) Molecular Weight (g/mol) Polarity (Substituent Effects)
Target Compound Not reported 502.45 High (COOMe, dimethoxy)
3-(4-Methoxyphenoxy)... () Not reported 420.39 Moderate (OMe, fluoro)
Compound 114 () 98–100 756.72 Low (lipophilic trimethoxy)
Compound 115 () 252–254 624.55 High (hydroxy, triazole)

Insights :

  • The target compound’s high polarity (due to COOMe and dimethoxy groups) may enhance aqueous solubility compared to ’s fluoro-substituted analog.
  • Melting points correlate with molecular symmetry and intermolecular forces; e.g., compound 115’s high melting point suggests strong crystalline packing .

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